ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE is a chemical compound with the molecular formula C14H17NO5. It is an ester derivative of benzoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its ethoxy and oxopropanamido functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with ethyl 3-ethoxy-3-oxopropanoate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems and advanced purification techniques further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-ethoxy-3-oxopropanamido)benzoic acid.
Reduction: Formation of ethyl 4-(3-hydroxy-3-oxopropanamido)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(3-methoxy-3-oxopropanamido)benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-(3-ethoxy-3-oxopropanamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)9-12(16)15-11-7-5-10(6-8-11)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXDRKONKJVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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